2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl)acetamide
Overview
Description
“2-(2,4-Dichlorophenoxy)propionic acid” is an organic compound with the chemical formula C9H8Cl2O3 . It is a white solid with a distinctive chlorobenzene and ester odor . It has high thermal and chemical stability at room temperature .
Synthesis Analysis
This compound can be synthesized by esterifying 2,4-dichlorophenol with propionic acid . The reaction occurs under basic conditions, with triethylamine or potassium carbonate often used as a catalyst .
Molecular Structure Analysis
The molecular weight of “2-(2,4-Dichlorophenoxy)propionic acid” is 235.06 . Its empirical formula is C9H8Cl2O3 .
Physical And Chemical Properties Analysis
“2-(2,4-Dichlorophenoxy)propionic acid” has a density of 1.3965 (rough estimate), a melting point of 110-112°C (lit.), and a boiling point of 335.78°C (rough estimate) . It is soluble in water at 829mg/L (25 ºC) and has a vapor pressure of 1.9E-05mmHg at 25°C . It is slightly soluble in chloroform and methanol .
Safety and Hazards
This compound is an organic compound and its toxicity and irritancy should be noted . Contact with skin and eyes may cause irritation or injury . During operation and storage, direct contact should be avoided . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using . In case of accidental contact or inhalation, seek medical attention immediately .
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3/c1-12(2,7-16)15-11(17)6-18-10-4-3-8(13)5-9(10)14/h3-5,16H,6-7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYLLCQSZNHDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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